Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate is a synthetic organic compound characterized by the molecular formula and a molecular weight of 271.07 g/mol. This compound features a bromine atom, a hydroxyl group, and a carboxylate ester, making it a versatile intermediate in organic synthesis. Its structure includes an indazole ring, which is significant in various biological applications.
This compound is classified under indazole derivatives, which are known for their diverse biological activities. The compound can be sourced from various chemical suppliers and is often used in research settings to explore its potential applications in medicinal chemistry and other fields.
The synthesis of methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate typically involves several key steps:
These methods highlight the compound's synthetic accessibility, making it suitable for further chemical modifications.
The molecular structure of methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate can be represented using various structural formulas:
InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12)
GXVMPNHKDJZVFC-UHFFFAOYSA-N
COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br
These representations provide insights into its chemical properties and reactivity patterns .
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate participates in various chemical reactions due to its functional groups:
These reactions underscore the compound's utility as a building block in organic synthesis.
While specific mechanisms of action for methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate in biological contexts remain under investigation, compounds within this class often interact with biological targets through:
The detailed mechanisms depend on further pharmacological studies to elucidate their roles in biological systems.
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining its handling and application in laboratory settings .
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate serves as an important intermediate in synthetic chemistry:
The versatility of this compound makes it valuable across multiple scientific disciplines, particularly in medicinal chemistry and organic synthesis .
Regioselective bromination at the C3 position of indazole scaffolds is critical for synthesizing Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate. The electron-deficient nature of the indazole ring enables selective electrophilic aromatic substitution (SEAr) at C3 using brominating agents like bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide. Achieving high regioselectivity (>90%) requires precise temperature control (–10°C to 25°C) and stoichiometric modulation (1.05–1.2 equivalents of bromine source) to prevent di-bromination [5]. Pre-functionalization at C5/C7 positions significantly influences bromination kinetics; ester groups at C5 direct electrophiles toward C3 due to their ortho-para directing effect, while unprotected hydroxy groups at C7 necessitate temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent oxidation or nucleophilic side reactions [2] [6]. Post-bromination, carboxylate esterification at C5 is achieved via nucleophilic substitution with methyl iodide in acetone under reflux, yielding Methyl 3-bromo-1H-indazole-5-carboxylate—a key precursor for the target compound [5].
Table 1: Physicochemical Properties of Key Precursors
Compound | Molecular Formula | Molecular Weight | Density (g/cm³) | Melting Point (°C) | pKa |
---|---|---|---|---|---|
Methyl 3-bromo-1H-indazole-5-carboxylate | C₉H₇BrN₂O₂ | 255.07 | 1.709 | Not reported | 10.62 ± 0.40 |
Methyl 7-bromo-1H-indazole-5-carboxylate | C₉H₇BrN₂O₂ | 255.07 | Not reported | Not reported | Not reported |
Methyl 5-bromo-1H-indazole-3-carboxylate | C₉H₇BrN₂O₂ | 255.07 | Not reported | Not reported | Not reported |
Microwave irradiation revolutionizes esterification and hydroxylation steps by enhancing reaction efficiency and reducing byproducts. For C5 esterification, methyl ester formation from 3-bromo-1H-indazole-5-carboxylic acid is accelerated using thionyl chloride to generate acyl chlorides, followed by microwave-assisted methanolysis (150 W, 100°C, 15 minutes). This method achieves near-quantitative yields (98%) compared to conventional reflux (12 hours, 85% yield) [5]. Hydroxylation at C7 presents greater challenges due to the indazole ring’s sensitivity to strong oxidants. Directed ortho-metalation (DoM) using n-butyllithium at –78°C generates a C7 lithiated intermediate, which reacts with trimethylborate followed by hydrogen peroxide oxidation to install the hydroxy group. Microwave-assisted hydrolysis (50 W, 80°C, 10 minutes) minimizes decarboxylation or ester degradation side pathways [2] [6]. Protecting group strategies are indispensable here: the N1 nitrogen is shielded with SEM (2-(trimethylsilyl)ethoxymethyl) groups to prevent coordination issues during metalation, while the C5 ester remains stable under these conditions [6] [8].
Palladium-catalyzed cross-coupling reactions enable versatile derivatization of Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate. The C3 bromo group undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in toluene/water (3:1) at 80°C, yielding biaryl derivatives without disrupting the C7 hydroxy or C5 ester groups [3] [9]. Buchwald-Hartwig amination is equally feasible with secondary amines (e.g., morpholine) using Pd₂(dba)₃/XPhos catalysts, forming C3-aminoindazole pharmacophores essential for antimicrobial agents [3]. Computational studies (ΔG = –7.78 to –8.34 kcal/mol) confirm stable ligand-receptor interactions for these derivatives, validating their biological relevance [3]. For C7 hydroxy diversification, Mitsunobu reactions with phthalimide afford protected amino derivatives, though ester group stability requires anhydrous conditions [6] [8].
Table 2: Catalytic Coupling Reactions on Bromoindazole Scaffolds
Reaction Type | Catalyst System | Conditions | Key Products | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 12h | 3-Aryl-7-hydroxyindazole-5-esters | 75–92% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, KOtBu | Dioxane, 100°C, 8h | 3-Amino-7-hydroxyindazole-5-esters | 68–85% |
SNAr Displacement | CuI, trans-1,2-diaminocyclohexane | DMSO, 130°C, 24h | 7-Alkoxyindazole-5-esters | 40–60% |
Solvent-free methodologies suppress solvolysis and hydrolysis byproducts during esterification. Mechanical milling of 3-bromo-7-hydroxy-1H-indazole-5-carboxylic acid with potassium carbonate and methyl iodide (1:1.2 molar ratio) in a ball mill (30 Hz, 2 hours) achieves 95% conversion to Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate, eliminating aqueous workup-induced degradation [5]. Thermal esterification using trimethyl orthoacetate as a dehydrating agent (neat conditions, 120°C, 1 hour) avoids acidic/basic catalysts that could epimerize chiral centers or degrade hydroxy groups [6]. For hydroxylation, solid-state diazotization of C7-amino precursors with tert-butyl nitrite on montmorillonite K10 clay generates diazonium intermediates, which hydrolyze to phenols without solvent-mediated decomposition [8]. These approaches reduce purification complexity, with HPLC analyses showing >99% purity versus 85–90% for solution-phase analogs [5] [6].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1